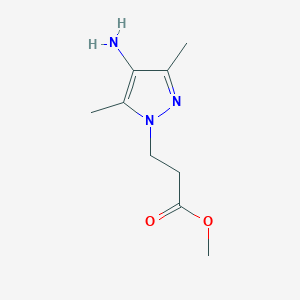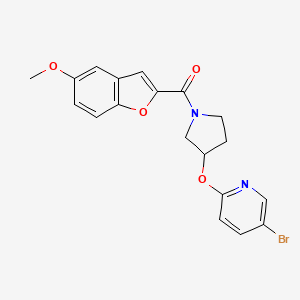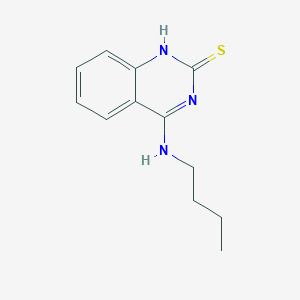![molecular formula C21H24N6O2S2 B3012384 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-18-0](/img/structure/B3012384.png)
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a synthetic molecule that appears to be related to a class of compounds known for their biological activities, particularly in the realm of antiproliferative and antidiabetic effects. The structure suggests it is a purine derivative, which is a fundamental component of nucleic acids and is also involved in signaling pathways and energy metabolism.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were synthesized using substituted aromatic sulfonyl chlorides and alkyl halides, characterized by various analytical techniques such as 1H NMR, LC/MS, FTIR, and elemental analyses . Similarly, 2-substituted benzylidene-7-methyl-2H-thiazolo[3,2-a]pyrimidine-3,5-dione derivatives were synthesized and characterized using IR, NMR, and mass spectrum analyses . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound includes a purine base, which is modified with various substituents including a benzo[d]thiazol-2-ylthio group and a 3-methylpiperidin-1-yl group. The presence of these groups suggests that the compound could interact with biological targets in a specific manner, potentially influencing its pharmacological profile. The molecular structures of similar synthesized compounds have been elucidated using spectroscopic methods, which are crucial for confirming the identity and purity of such compounds .
Chemical Reactions Analysis
While the specific chemical reactions involving the compound have not been detailed, the literature provides insights into the reactivity of related molecules. For example, thiazolidinediones are known to undergo various chemical transformations, which can be exploited to synthesize a wide range of derivatives with potential biological activities . The benzo[d]thiazol and purine moieties in the compound may also participate in chemical reactions that could modify its biological activity or pharmacokinetic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both lipophilic (benzo[d]thiazol-2-ylthio and 3-methylpiperidin-1-yl groups) and potentially polar (purine dione moiety) regions within the molecule suggests that it could have a balanced solubility profile, which is important for its bioavailability. The related compounds have been evaluated for their biological activities, which often correlate with their physical and chemical properties .
Case Studies
The related literature includes case studies where similar compounds have been evaluated for their biological activities. For instance, certain thiazolidine-2,4-dione derivatives have shown potent antiproliferative activity against various carcinoma cell lines . Another study reported the synthesis of thiazolo-pyrimidines with significant anticancer and antibacterial effects . These studies provide a foundation for understanding how the compound might behave in biological systems and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Development
- New derivatives of 1H-purine-2,6(3H,7H)-dione have been synthesized, featuring diverse substitutions and modifications. These derivatives have potential applications in various fields of scientific research, including medicinal chemistry and drug development (Gobouri, 2020).
Potential Antidepressant Properties
- Although not directly about the specified compound, related research has been conducted on similar purine-2,6(3H,7H)-dione derivatives, which exhibited antidepressant activity. This suggests potential therapeutic applications for the specified compound in the treatment of mental health disorders (Khaliullin et al., 2018).
Chemical Synthesis Techniques
- Advanced chemical synthesis techniques have been employed to create various purine-dione derivatives. The use of different protective groups and reaction conditions has been explored to synthesize these complex molecules, indicating the compound's relevance in synthetic chemistry research (Khaliullin & Shabalina, 2020).
Zukünftige Richtungen
Future research could focus on further exploring the potential applications of this compound, such as its anti-inflammatory properties and its potential as a quorum sensing inhibitor . Additionally, more studies could be conducted to understand its mechanism of action and to evaluate its safety and hazards .
Wirkmechanismus
Target of Action
Similar compounds have shown significant interactions withcyclin-dependent kinase-8 , which plays a crucial role in cell cycle regulation and is often implicated in cancer .
Mode of Action
Based on the structure and activity of related compounds, it is plausible that it may interact with its target proteins, possibly cyclin-dependent kinases, to modulate their activity . This interaction could lead to changes in the cell cycle, potentially inhibiting the growth of cancer cells .
Biochemical Pathways
Given its potential interaction with cyclin-dependent kinases, it may influence pathways related tocell cycle regulation and cell proliferation .
Pharmacokinetics
Computational studies on related compounds have predicted favorable adme properties .
Result of Action
Similar compounds have demonstrated potent cytotoxic activity against certain cancer cell lines, suggesting that this compound may also have anticancer properties .
Eigenschaften
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S2/c1-13-6-5-9-26(12-13)19-23-17-16(18(28)24-20(29)25(17)2)27(19)10-11-30-21-22-14-7-3-4-8-15(14)31-21/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYJBEPSKWALCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5S4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3012302.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate](/img/structure/B3012304.png)

![8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3012307.png)

![Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B3012310.png)
![Furan-2-yl-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3012313.png)

![N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012318.png)
![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3012319.png)

![4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012321.png)